molecular formula C23H25N5O3S B11309916 N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide

N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide

Cat. No.: B11309916
M. Wt: 451.5 g/mol
InChI Key: XOKQIXPMKULEES-UHFFFAOYSA-N
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Description

N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazinyl group, a sulfanyl linkage, and a dimethylphenylamino moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,5-dimethylphenylamine, followed by its reaction with ethyl chloroformate to form an intermediate carbamate. This intermediate can then undergo further reactions, including nucleophilic substitution and cyclization, to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfanyl and triazinyl groups.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazinyl derivatives and sulfanyl-containing molecules. Examples include:

Uniqueness

N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide stands out due to its combination of a triazinyl group, a sulfanyl linkage, and a dimethylphenylamino moiety. This unique structure may confer specific properties, such as enhanced binding affinity to certain targets or increased stability under various conditions.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C23H25N5O3S/c1-13(2)21(30)25-18-8-6-5-7-17(18)20-22(31)26-23(28-27-20)32-12-19(29)24-16-10-14(3)9-15(4)11-16/h5-11,13H,12H2,1-4H3,(H,24,29)(H,25,30)(H,26,28,31)

InChI Key

XOKQIXPMKULEES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C(C)C)C

Origin of Product

United States

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